molecular formula C23H25N3O2S B4923799 1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

Cat. No. B4923799
M. Wt: 407.5 g/mol
InChI Key: TVNMSSLSKPYRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide, commonly known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic uses in various medical conditions. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.

Mechanism of Action

MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. By blocking the D3 receptor, MTIP reduces the activity of the mesolimbic dopamine system, which is involved in the reward pathway and drug-seeking behavior. MTIP also modulates the activity of the prefrontal cortex, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of the mesolimbic dopamine system, and the modulation of the prefrontal cortex. MTIP has also been shown to reduce drug-seeking behavior, improve cognitive function, and reduce the negative symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

MTIP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, MTIP also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of MTIP, including the development of more potent and selective D3 receptor antagonists, the investigation of the role of D3 receptors in other medical conditions, and the exploration of the potential therapeutic uses of MTIP in combination with other drugs. Additionally, the development of new methods for the synthesis of MTIP and related compounds could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion
In conclusion, MTIP is a chemical compound that has been extensively studied for its potential therapeutic uses in various medical conditions. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. MTIP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, MTIP also has some limitations, including its limited solubility in water and its potential for off-target effects. There are several future directions for the study of MTIP, including the development of more potent and selective D3 receptor antagonists, the investigation of the role of D3 receptors in other medical conditions, and the exploration of the potential therapeutic uses of MTIP in combination with other drugs.

Synthesis Methods

MTIP can be synthesized using a multistep process involving several chemical reactions. The synthesis method involves the reaction of 4-(1,3-thiazol-4-yl)aniline with 3-methoxybenzyl chloroformate to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid to obtain the final product, MTIP.

Scientific Research Applications

MTIP has been extensively studied for its potential therapeutic uses in various medical conditions, including drug addiction, schizophrenia, and Parkinson's disease. In drug addiction, MTIP has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia, MTIP has been shown to improve cognitive function and reduce the negative symptoms of the disease. In Parkinson's disease, MTIP has been shown to improve motor function and reduce the adverse effects of dopamine agonists.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-21-6-2-4-17(12-21)13-26-11-3-5-19(14-26)23(27)25-20-9-7-18(8-10-20)22-15-29-16-24-22/h2,4,6-10,12,15-16,19H,3,5,11,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNMSSLSKPYRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.